Cas no 17556-48-8 ((s)-1,1,1-trifluoro-2-propanol)

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol with the molecular formula C₃H₅F₃O. Its key advantages include high optical purity, making it valuable as a chiral building block in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial in drug design. This compound also serves as a versatile solvent or reagent in organic transformations due to its strong hydrogen-bond-donating ability and polar nature. Its stability under various reaction conditions further broadens its utility in fine chemical synthesis. Careful handling is recommended due to its volatility and potential reactivity.
(s)-1,1,1-trifluoro-2-propanol structure
17556-48-8 structure
Product Name:(s)-1,1,1-trifluoro-2-propanol
CAS No:17556-48-8
MF:C3H5F3O
MW:114.066411733627
CID:906351
PubChem ID:6999971
Update Time:2025-07-01

(s)-1,1,1-trifluoro-2-propanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1,1,1-TRIFLUORO-2-PROPANOL
    • (S)-1,1,1-Trifluoroisopropanol
    • (2S)-1,1,1-trifluoropropan-2-amine
    • (S)-
    • (S)-(-)-1,1,1-trifluoro-2-propanol
    • (S)-1,1,1-trifluorisopropanol
    • (S)-1,1,1-Trifluoroprop-2-ylamine
    • (S)-1,1,1-trifluoropropan-2-aMine
    • (S)-1,1,1-trifluoro-propan-2-ol
    • (S)-1-Methyl-2,2,2-trifluoroethylamine
    • (S)-2,2,2-trifluoro-1-methylethylamine
    • (S)-2,2,2-trifluoro-1-methyl-ethylamine
    • (S)-2-AMino-1,1,1-trifluoropropane
    • L-1-Methyl-2,2,2-trifluoroethylamine
    • (S)-1,1,1-Trifluoropropanol
    • (S)-(-)-1,1,1-trifluoro-3-propanol
    • (s)-trifluoroisopropanol
    • CS-0130643
    • MFCD06797331
    • 2-PROPANOL, 1,1,1-TRIFLUORO-, (2S)-
    • SCHEMBL11569
    • A855574
    • DTXSID10426459
    • 17556-48-8
    • (S)-1,1,1-trifluoropropan-2-ol
    • (2S)-1,1,1-trifluoropropan-2-ol
    • (25)-1,1,1-trifluoropropan-2-ol
    • (S)-1,1,1-Trifluoropropan-2-ol, high purity/enatiomeric excess
    • (S)-1,1,1-trifluor-2-propanol
    • DB-290229
    • AS-76114
    • EN300-1929750
    • 3539-97-7
    • AKOS017343750
    • 50% SOLUTION IN T-BUTYL METHYL ETHER
    • (S)-1,1,1-Trifluoro-2-propanol(75 % solution in MtBE)
    • (S)-1,1,1-TRIFLUORO-2-PROPANOL:98+%( 75 % SOLUTION IN MTBE)
    • (S)-1,1,1-TRIFLUOROISOPROPANOL: 50% SOLUTION IN T-BUTYL METHYL ETHER
    • (s)-1,1,1-trifluoro-2-propanol
    • Inchi: 1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
    • InChI Key: GILIYJDBJZWGBG-REOHCLBHSA-N
    • SMILES: FC([C@H](C)O)(F)F

Computed Properties

  • Exact Mass: 114.02924926g/mol
  • Monoisotopic Mass: 114.02924926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 57.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.2632
  • Melting Point: -52°C
  • Boiling Point: 53-56°C
  • Flash Point: -25°C
  • Refractive Index: 1.3130

(s)-1,1,1-trifluoro-2-propanol Security Information

  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: 11-38
  • Safety Instruction: 9-16-29-33
  • Risk Phrases:R11

(s)-1,1,1-trifluoro-2-propanol Pricemore >>

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Additional information on (s)-1,1,1-trifluoro-2-propanol

(S)-1,1,1-Trifluoro-2-Propanol: A Comprehensive Overview

(S)-1,1,1-Trifluoro-2-propanol, also known by its CAS number 17556-48-8, is a fluorinated alcohol that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a secondary alcohol. The (S) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.

The synthesis of (S)-1,1,1-trifluoro-2-propanol typically involves the hydroxylation of 2-trifluoromethylpropene using specialized catalysts or through enzymatic processes. Recent advancements in asymmetric catalysis have enabled the efficient production of this enantiomerically pure compound, making it more accessible for research and commercial purposes. The compound's fluorinated nature imparts it with unique properties, such as high thermal stability and low surface tension, which are highly desirable in various applications.

One of the most notable applications of (S)-1,1,1-trifluoro-2-propanol is in the field of pharmaceuticals. Its chiral center allows it to act as a potential building block for the synthesis of complex molecules with specific stereochemical requirements. For instance, researchers have explored its use in the development of novel antibiotics and anticancer agents. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer cell proliferation.

In addition to its pharmaceutical applications, (S)-1,1,1-trifluoro-2-propanol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials hold promise for applications in gas storage, catalysis, and sensing technologies. Recent research has highlighted the potential of this compound in enhancing the selectivity and stability of MOFs under harsh environmental conditions.

The environmental impact of (S)-1,1,1-trifluoro-2-propanol is another area of active investigation. Due to its fluorinated nature, concerns have been raised regarding its persistence in the environment and potential bioaccumulation. However, recent studies suggest that under certain conditions, this compound can undergo biodegradation through microbial action. Further research is needed to fully understand its environmental fate and develop strategies for safe handling and disposal.

From a manufacturing perspective, the production scale of (S)-1,1,1-trifluoro-2-propanol has been steadily increasing due to its growing demand across various industries. The compound's availability has been enhanced by advancements in continuous-flow synthesis techniques, which offer higher yields and improved process control compared to traditional batch methods. These innovations have not only reduced production costs but also minimized waste generation, aligning with global sustainability goals.

In conclusion, (S)-1,1,1-trifluoro-2-propanol (CAS No: 17556-48-8) is a versatile compound with a wide range of applications across pharmaceuticals, materials science, and beyond. Its unique chemical properties and stereochemical configuration make it an invaluable tool for researchers and industries alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future technological advancements.

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